molecular formula C9H12N4O B13000987 N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Cat. No.: B13000987
M. Wt: 192.22 g/mol
InChI Key: VVSBJVOGKRGBCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrazole derivative . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C9H12N4O/c14-9(11-5-1-2-5)8-6-3-10-4-7(6)12-13-8/h5,10H,1-4H2,(H,11,14)(H,12,13)

InChI Key

VVSBJVOGKRGBCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NNC3=C2CNC3

Origin of Product

United States

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